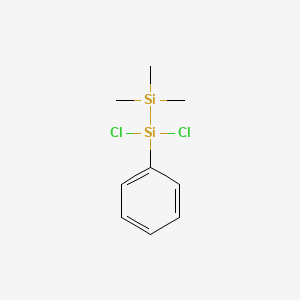
1,1-Dichloro-2,2,2-trimethyl-1-phenyldisilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dichloro-2,2,2-trimethyl-1-phenyldisilane is a novel asymmetric functional disilane compound. It is characterized by its unique chemical structure, which includes a phenyl group and two chlorine atoms attached to a disilane backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1-Dichloro-2,2,2-trimethyl-1-phenyldisilane can be synthesized by reacting 1,1,2-trichloro-1,2,2-trimethyl disilane with phenyl magnesium halide in the presence of a transition metal catalyst (excluding cobalt). The reaction typically occurs under controlled conditions to ensure the selective introduction of the phenyl group into the disilane structure .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the reagents and maintain the necessary reaction conditions. The production method ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1,1-Dichloro-2,2,2-trimethyl-1-phenyldisilane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as organolithium or Grignard reagents are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various organosilicon compounds, while oxidation and reduction reactions can produce different silane derivatives .
Scientific Research Applications
1,1-Dichloro-2,2,2-trimethyl-1-phenyldisilane has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.
Materials Science: Employed in the development of advanced materials with unique properties.
Biology and Medicine: Investigated for potential use in drug delivery systems and biomedical applications.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1,1-dichloro-2,2,2-trimethyl-1-phenyldisilane involves its interaction with specific molecular targets and pathways. The phenyl group and chlorine atoms play a crucial role in its reactivity and interactions with other molecules. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of different products that exert their effects through specific pathways .
Comparison with Similar Compounds
- 1,1,2,2-Tetramethyl-1,2-dichlorodisilane
- 1,1-Dichloro-1,2,2-trimethyl-2-phenyldisilane
Comparison: 1,1-Dichloro-2,2,2-trimethyl-1-phenyldisilane is unique due to its asymmetric structure and the presence of a phenyl group. This distinguishes it from other similar compounds, which may lack the phenyl group or have different substitution patterns.
Properties
CAS No. |
57519-88-7 |
|---|---|
Molecular Formula |
C9H14Cl2Si2 |
Molecular Weight |
249.28 g/mol |
IUPAC Name |
dichloro-phenyl-trimethylsilylsilane |
InChI |
InChI=1S/C9H14Cl2Si2/c1-12(2,3)13(10,11)9-7-5-4-6-8-9/h4-8H,1-3H3 |
InChI Key |
ZLKKOKIRGMWLGY-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)[Si](C1=CC=CC=C1)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















